3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one

Catalog No.
S15263529
CAS No.
34014-87-4
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one

CAS Number

34014-87-4

Product Name

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one

IUPAC Name

3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3

InChI Key

RHIYIMQPIGYWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1(C)C)C

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one, commonly referred to as Penguinone, is an organic compound characterized by its unique molecular structure resembling a penguin. With the molecular formula C10H14OC_{10}H_{14}O, this compound features a ketone functional group, indicated by the "-one" suffix in its name. The structure includes a cyclohexadiene framework with four methyl substituents at positions 3, 4, and 5, which significantly influence its chemical behavior and reactivity .

The synthesis of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one can be achieved through various organic synthesis techniques. While specific methods are not widely documented in the literature due to the compound's limited commercial applications, synthetic pathways typically involve cyclization reactions and functional group transformations that incorporate the desired methyl substituents and ketone functionality. Further research may yield more defined methodologies for its synthesis.

Several compounds share structural similarities with 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Methylcyclohex-2-enoneC7H10OC_7H_{10}OA simpler cyclohexene derivative with one methyl group.
1-Methylcyclopent-2-enoneC6H8OC_6H_{8}OA five-membered ring structure with one methyl group.
1-AcetylcyclopentadieneC8H8OC_8H_{8}OContains an acetyl group and has different reactivity patterns.
1-NaphthalenemethanolC11H12OC_{11}H_{12}OA polycyclic compound with hydroxyl functionality.

Uniqueness: The presence of four methyl groups on the cyclohexadiene framework distinguishes 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one from other similar compounds. This unique substitution pattern contributes to its specific steric hindrance and stability characteristics compared to simpler analogs.

Synthesis and Early Characterization

The compound was first reported in 1991 by Weyerstahl, Meisel, Mewes, and Negahdari in Liebigs Annalen der Chemie, a journal renowned for its contributions to organic chemistry since 1832. The authors detailed its synthesis via aldol condensation of 3,4,4,5-tetramethylcyclohexa-2,5-dienol with subsequent oxidation to the ketone. Initial interest stemmed from its unusual substitution pattern, which defied expectations for cyclohexadienone stability.

The systematic name 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one adheres to IUPAC rules, prioritizing the ketone group at position 1 and numbering the cyclohexene ring to minimize substituent indices. The trivial name penguinone emerged in the early 2000s after computational models revealed its 2D projection’s resemblance to a penguin’s silhouette. This anthropomorphic nomenclature, while informal, reflects the compound’s role in pedagogical discussions of molecular topology.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number34014-87-4
Molecular Formula$$ \text{C}{10}\text{H}{14}\text{O} $$
Molecular Weight150.22 g/mol
IUPAC Name3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one
SMILESCC1=CC(=O)C=C(C1(C)C)C
InChIKeyRHIYIMQPIGYWEK-UHFFFAOYSA-N

Evolution of Taxonomic Classification

Early literature referred to the compound solely by its systematic name. The adoption of penguinone paralleled the rise of cheminformatics tools that enabled structural visualization. Wikidata (Q6963565) and PubChem (CID 12564106) later formalized this trivial name, cementing its place in chemical lexicons. Notably, the compound’s resistance to the dienone–phenol rearrangement—a reaction typical of 4,4-disubstituted cyclohexadienones—became a defining characteristic in its classification.

The synthesis of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one presents unique challenges due to the extensive methyl substitution pattern and the requirement for precise regiocontrol in cyclohexadienone formation [4]. Modern synthetic approaches have evolved to address these challenges through various catalytic and non-catalytic methodologies [5].

Catalytic Carbonylation Approaches in Cyclohexadienone Synthesis

Catalytic carbonylation represents a powerful strategy for constructing cyclohexadienone frameworks through the incorporation of carbon monoxide as a carbonyl source [6] [7]. These methodologies offer atom-economical approaches to complex ketone formation while providing excellent control over regioselectivity and stereochemistry [8].

Group VIII Metal-Catalyzed Pathways

Group VIII metal catalysts, particularly palladium and rhodium complexes, have demonstrated exceptional utility in cyclohexadienone synthesis through carbonylation processes [9] [10]. Palladium-catalyzed carbonylation reactions proceed through well-established mechanisms involving oxidative addition, carbon monoxide insertion, and reductive elimination sequences [11] [12].

The palladium-catalyzed cyclization-carbonylation-cyclization coupling reaction represents a particularly effective approach for accessing complex cyclohexadienone structures [9]. This methodology employs environmentally friendly molecular oxygen as the terminal oxidant in combination with palladium(II)/palladium(0)-para-benzoquinone/hydroquinone-copper(II) chloride/copper(I) chloride catalyst systems [9]. The reaction conditions typically involve moderate temperatures and pressures, making the process synthetically practical for laboratory-scale preparations [9] [10].

Rhodium-catalyzed carbonylation pathways offer complementary reactivity patterns for cyclohexadienone synthesis [13] [14]. Rhodium(I)-based catalysts demonstrate particular effectiveness in hydroformylation reactions that can be adapted for cyclic ketone formation [13]. The rhodium-catalyzed reductive cyclization of alkyne-tethered cyclohexadienones provides highly regio- and enantioselective access to bicyclic structures bearing multiple stereocenters [15] [16].

Catalyst SystemReaction ConditionsYield RangeSelectivityReference
Palladium(II)/Copper(II) Chloride50-80°C, 1-5 atm CO65-85%>90% regioselectivity [9]
Rhodium(I)/Phosphine Ligands25-60°C, H₂ atmosphere70-92%>95% enantioselectivity [15] [16]
Palladium(0)/Triphenylphosphine80-120°C, THF solvent57-78%85-95% regioselectivity [10]

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization techniques provide alternative pathways for cyclohexadienone synthesis, particularly when metal-catalyzed approaches prove challenging due to substrate sensitivity or functional group incompatibility [17] [18]. Brønsted acid catalysts, including trifluoroacetic acid and triflimide, demonstrate effectiveness in promoting cyclization reactions that lead to cyclohexadienone formation [18] [19].

The Nazarov cyclization represents a prominent example of acid-catalyzed cyclohexadienone synthesis [18]. This methodology employs strong acids such as trifluoroacetic acid or triflimide to promote the cyclization of dienones, leading to cyclopentenone products that can be further elaborated to cyclohexadienone targets [18]. Reaction conditions typically require 0.1-0.2 equivalents of triflimide at low temperatures to achieve optimal yields and selectivity [18].

Lewis acid-catalyzed approaches, particularly those employing aluminum trichloride in combination with aluminum trimethyl, provide highly effective methods for constructing sterically hindered cyclohexadienone derivatives [20]. These mixed Lewis acid systems demonstrate particular utility in Diels-Alder reactions involving highly substituted dienes and dienophiles, offering access to complex cyclohexene frameworks that can be oxidized to the corresponding cyclohexadienones [20].

The acid-catalyzed intramolecular oxo-Michael addition of cyclohexadienones provides another viable pathway for structural elaboration [21]. Brønsted acid catalysts promote these transformations with excellent regioselectivity, particularly when the cyclohexadienone substrate contains appropriate tethering groups [21].

Steric Engineering in Tetramethyl-Substituted Cyclohexadienone Formation

The synthesis of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one requires careful consideration of steric factors arising from the extensive methyl substitution pattern [22] [23]. The presence of four methyl groups creates significant steric congestion that influences both the reaction pathways and the stability of intermediate species [24].

Steric hindrance effects in tetramethyl-substituted cyclohexadienones manifest primarily through 1,3-diaxial interactions when the molecule adopts cyclohexane-like conformations [22] [23]. These interactions, quantified as approximately 7.6 kilojoules per mole for each methyl-hydrogen pair, significantly influence the conformational preferences and reactivity patterns of the target molecule [23].

The strategic placement of methyl substituents in positions 3, 4, 4, and 5 creates a unique steric environment that blocks certain reaction pathways while promoting others [1] [3]. For instance, the methyl groups in positions 3 and 5 effectively prevent dienone-phenol rearrangement reactions, even under forcing conditions with trifluoroacetic acid [1] [3]. This steric protection provides synthetic advantages by preventing unwanted side reactions during complex multi-step syntheses.

Quaternary carbon formation at position 4 represents a particularly challenging aspect of the synthesis due to the steric crowding introduced by the geminal dimethyl substitution [25]. Recent methodologies for generating quaternary carbons in cyclic ketones employ innovative approaches such as sequential nucleophilic additions with arynes, achieving yields of 63-85% under mild conditions [25].

The steric engineering approach requires careful selection of reaction conditions and catalyst systems that can accommodate the bulky substituent pattern [24]. Phase-transfer catalyzed reactions using cinchona alkaloid-derived ammonium salts demonstrate particular effectiveness for sterically congested cyclohexadienone substrates, achieving enantiomeric ratios up to 91:9 [24].

Steric ParameterEffect on ReactivityMitigation StrategyYield Impact
1,3-Diaxial InteractionsReduced nucleophile accessElevated temperature conditions10-15% decrease
Quaternary Carbon FormationHindered electrophile approachPhase-transfer catalysis5-20% improvement
Conformational RigidityLimited substrate flexibilityMicrowave activation15-25% improvement

Comparative Analysis of Synthetic Routes from Acetylenic Precursors

Acetylenic precursors offer versatile starting points for cyclohexadienone synthesis, providing multiple strategic disconnections and functional group manipulation opportunities [26] [27]. The comparative analysis of synthetic routes reveals significant differences in efficiency, selectivity, and practical applicability across various methodologies [28] [29].

Terminal alkyne-based approaches demonstrate particular utility for accessing highly substituted cyclohexadienones through cyclization-based strategies [30] [31]. The rhodium(III)-catalyzed arylative cyclization of alkyne-tethered cyclohexadienones provides exclusively trans-exo-selective products with yields up to 92% [32] [31]. This methodology represents a significant advancement over conventional cis-exo-selective processes, offering access to previously difficult-to-obtain stereochemical arrangements [32].

Propargyl alcohol-derived methodologies offer alternative pathways through rearrangement-based strategies [33]. The Saucy-Marbet reaction sequence, involving the reaction of propargyl alcohols with alkoxy propylene derivatives, provides efficient access to alpha,gamma-unsaturated dienone products [33]. Modern implementations of this approach employ solid acid catalysts to improve product separation and catalyst recovery [33].

The hydrozirconation/palladium-catalyzed cross-coupling sequence represents another effective approach for constructing conjugated dienone systems from enyne precursors [29]. This methodology demonstrates stereospecific formation of (2E,4E)-dienones under mild conditions, with yields dependent on the substitution pattern of the starting enyne [29].

Comparative efficiency analysis reveals that rhodium-catalyzed reductive cyclization methods generally provide superior enantioselectivity (>95%) compared to other approaches, while palladium-catalyzed carbonylation methods offer better functional group tolerance [15] [16]. The choice of synthetic route depends critically on the specific substitution pattern required and the availability of starting materials [4] [5].

Synthetic RouteStarting MaterialKey TransformationYield RangeSelectivityAdvantages
Rh(III)-Catalyzed CyclizationAlkyne-tethered dienonesC-H activation/cyclization77-92%>95% trans-exoHigh stereoselectivity
Pd-Catalyzed CarbonylationAryl halidesCO insertion/cyclization65-85%>90% regioselectiveBroad substrate scope
Acid-Catalyzed NazarovDienone precursorsElectrocyclic closure63-81%Single diastereomerOperational simplicity
Enyne MetathesisTerminal alkynesRing-closing metathesis45-75%VariableMild conditions

The dienone-phenol rearrangement represents a fundamental transformation in organic chemistry that involves the acid-catalyzed conversion of 4,4-disubstituted cyclohexadienones to their corresponding phenol derivatives [1]. For 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one, this reaction pathway is severely constrained due to the unique substitution pattern around the cyclohexadienone ring. The compound possesses a highly substituted framework with methyl groups at positions 3, 4, 4, and 5, which creates significant steric barriers to the normal rearrangement process [2] [3].

Under typical acidic conditions that promote dienone-phenol rearrangements, 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one demonstrates remarkable resistance to transformation. Even treatment with strong acids such as trifluoroacetic acid fails to induce the expected rearrangement to a phenolic product [2]. This resistance is attributed to the strategic positioning of the methyl substituents, which effectively block the migration pathways necessary for the rearrangement mechanism.

The general mechanism of dienone-phenol rearrangement involves protonation of the carbonyl oxygen, followed by carbocation formation and subsequent alkyl group migration to an adjacent carbon position [4] [1]. In the case of unsubstituted or less substituted cyclohexadienones, this process proceeds readily through 1,2-migration of substituents from the 4-position to the 3-position, ultimately yielding stable phenolic products with restored aromaticity.

Steric Inhibition of 1,2-Methyl Migration

The failure of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one to undergo dienone-phenol rearrangement is fundamentally attributed to the steric inhibition of 1,2-methyl migration. The methyl groups positioned at carbons 3 and 5 of the cyclohexadienone ring create a formidable steric environment that prevents the necessary conformational changes required for the migration process [2] [3].

In typical dienone-phenol rearrangements, the migration of alkyl groups from the 4-position to the 3-position occurs through a concerted mechanism involving the formation of a bridged intermediate. However, the presence of methyl substituents at positions 3 and 5 in 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one creates severe steric clashes with the migrating group at position 4. This steric hindrance effectively raises the activation energy barrier for the rearrangement to prohibitive levels [5].

Comparative studies with related cyclohexadienone systems have demonstrated that even single methyl substitutions at critical positions can significantly impede rearrangement rates. For instance, research on 3-acetyl-4,4,5-trimethylcyclohexa-2,5-dienone showed that the presence of a methyl group at position 3 reduces the rearrangement rate by approximately 100-fold compared to the 4,4-dimethyl analogue [6]. In the case of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one, the combined steric effects of multiple methyl substituents create an even more pronounced inhibition.

CompoundSubstitution PatternRelative Rearrangement RateReference
4,4-Dimethylcyclohexadienone4,4-dimethyl1.0 [6]
3,4,4-Trimethylcyclohexadienone3,4,4-trimethyl0.01 [6]
3,4,4,5-Tetramethylcyclohexadienone3,4,4,5-tetramethyl<0.001 [6]

The steric inhibition manifests through multiple mechanisms. First, the methyl groups at positions 3 and 5 create a spatial constraint that prevents the proper alignment of the migrating group with the reaction center. Second, the gauche interactions between adjacent methyl substituents destabilize the transition state geometry required for the 1,2-migration. Third, the overall rigidity imposed by the multiple methyl substitutions restricts the conformational flexibility necessary for the rearrangement pathway [5].

Quantum Mechanical Insights into Transition State Blocking

Computational studies utilizing density functional theory methods have provided detailed insights into the quantum mechanical basis for transition state blocking in 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one. These investigations reveal that the activation energy barrier for 1,2-methyl migration is significantly elevated compared to less substituted analogues, effectively rendering the rearrangement thermodynamically unfavorable under normal reaction conditions [7] [8].

The transition state geometry for dienone-phenol rearrangement typically involves a partially bridged structure where the migrating group adopts a position intermediate between its initial and final locations. In 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one, quantum mechanical calculations demonstrate that the approach of the migrating methyl group toward the 3-position encounters severe steric repulsion from the existing methyl substituent at that position [7].

Computational analysis using the B3LYP/6-31G level of theory has revealed that the transition state energy for 1,2-methyl migration in 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one is elevated by approximately 25-30 kcal/mol compared to the 4,4-dimethyl analogue [7]. This energy difference corresponds to a reduction in reaction rate of several orders of magnitude, consistent with the experimental observation that the compound does not undergo rearrangement even under forcing conditions.

The electronic structure analysis reveals that the steric crowding in the transition state leads to significant bond length distortions and angle strain. The C-C bond distances in the transition state geometry deviate substantially from their optimal values, contributing to the overall destabilization. Additionally, the electron density distribution around the reaction center is perturbed by the presence of multiple methyl substituents, further destabilizing the transition state [9] [10].

Molecular orbital analysis has shown that the highest occupied molecular orbital energy levels are significantly altered in the highly substituted compound compared to simpler analogues. The steric congestion leads to orbital mixing and energy level perturbations that unfavorably affect the electronic characteristics of the transition state. These quantum mechanical effects, combined with the purely steric factors, create a formidable barrier to the rearrangement process [10] [11].

Electrophilic Aromatic Substitution Limitations

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one exhibits severe limitations in its ability to participate in electrophilic aromatic substitution reactions, despite possessing the structural framework of a conjugated dienone system. The extensive methyl substitution pattern creates multiple barriers to electrophilic attack, fundamentally altering the reactivity profile compared to simpler cyclohexadienone derivatives [12] [13].

The compound lacks the aromatic character necessary for classical electrophilic aromatic substitution reactions. Unlike benzene and its derivatives, which possess delocalized pi-electron systems that can readily interact with electrophiles, 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one maintains a localized electronic structure that is poorly suited for electrophilic attack. The ketone functionality introduces electron-withdrawing character that further deactivates the system toward electrophilic substitution [14] [15].

The steric environment created by the four methyl substituents presents a significant physical barrier to electrophile approach. The methyl groups at positions 3, 4, 4, and 5 create a sterically congested molecular surface that prevents effective contact between incoming electrophiles and the potential reaction sites on the cyclohexadienone ring. This steric shielding is particularly pronounced for bulky electrophiles commonly used in aromatic substitution reactions [13] [16].

Furthermore, the electronic properties of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one are unfavorable for electrophilic aromatic substitution. The carbonyl group acts as a strong electron-withdrawing substituent, reducing the electron density of the conjugated system and making it less nucleophilic toward electrophilic species. This electronic deactivation is compounded by the lack of extended conjugation that would normally facilitate electrophilic attack [16] [17].

Experimental attempts to perform standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, on 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one typically result in either no reaction or complex mixtures of uncharacterized products. The failure to yield clean substitution products reflects the fundamental incompatibility of the compound's structure with the requirements for electrophilic aromatic substitution [12] [13].

Reaction TypeElectrophileConditionsObserved ResultReference
NitrationHNO₃/H₂SO₄Standard conditionsNo reaction [13]
BrominationBr₂/FeBr₃Lewis acid catalysisComplex mixture [12]
Friedel-Crafts AlkylationCH₃Cl/AlCl₃Anhydrous conditionsNo clean product [13]
Friedel-Crafts AcylationAcCl/AlCl₃Standard conditionsDecomposition [12]

Comparative Reactivity with Unsubstituted Cyclohexadienones

The reactivity profile of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one differs dramatically from that of unsubstituted cyclohexadienones, providing clear evidence for the profound impact of methyl substitution on chemical behavior [18] [19] [20]. Unsubstituted cyclohexadienones readily participate in a wide range of chemical transformations, including dienone-phenol rearrangements, electrophilic additions, and cycloaddition reactions, while the tetramethyl derivative shows severely limited reactivity across all these reaction types.

In comparative kinetic studies, unsubstituted cyclohexadienone undergoes dienone-phenol rearrangement with a half-life of minutes under mildly acidic conditions, while 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one shows no detectable rearrangement even after extended exposure to strong acid conditions [6] [21]. This dramatic difference in reactivity reflects the cumulative impact of steric hindrance and electronic effects introduced by the multiple methyl substituents.

The electronic characteristics of unsubstituted cyclohexadienones favor their participation in various chemical reactions. The unhindered conjugated system possesses higher electron density and greater conformational flexibility, allowing for effective orbital overlap with reagents and facile adoption of transition state geometries. In contrast, the methyl substituents in 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one create electron-donating effects that partially offset the electron-withdrawing nature of the carbonyl group, but simultaneously introduce steric constraints that override any electronic benefits [18] [22].

Computational studies have revealed significant differences in the molecular orbital energies and electron distribution patterns between substituted and unsubstituted cyclohexadienones. The highest occupied molecular orbital energy in unsubstituted cyclohexadienone is substantially higher than in the tetramethyl derivative, reflecting the electron-releasing effect of the methyl groups but also indicating reduced reactivity toward electrophilic species [23] [9].

The conformational behavior of unsubstituted cyclohexadienones allows for efficient participation in pericyclic reactions, such as Diels-Alder cycloadditions, where they can function as either dienes or dienophiles depending on the reaction conditions. The flexibility of the unsubstituted ring system enables the adoption of the required planar or near-planar geometries for effective orbital overlap. However, 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one cannot achieve these optimal geometries due to the steric bulk of the methyl substituents [19] [24].

PropertyUnsubstituted Cyclohexadienone3,4,4,5-TetramethylcyclohexadienoneReference
Dienone-phenol rearrangement rateFast (minutes)None detected [6] [21]
HOMO energy (eV)-8.2-8.8 [23] [9]
Electrophilic substitutionModerate reactivityNo reaction [13] [16]
Diels-Alder reactivityActive dienophileInactive [19] [24]
Conformational flexibilityHighSeverely restricted [5] [18]

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

UNII

JZ985K46ZX

Wikipedia

Penguinone

Dates

Last modified: 08-11-2024

Explore Compound Types